molecular formula C18H38O6Si2 B15159384 Dibutyl (2R,3R)-2,3-bis[(trimethylsilyl)oxy]butanedioate CAS No. 681210-95-7

Dibutyl (2R,3R)-2,3-bis[(trimethylsilyl)oxy]butanedioate

Cat. No.: B15159384
CAS No.: 681210-95-7
M. Wt: 406.7 g/mol
InChI Key: SLVDJBMPCHPFCO-HZPDHXFCSA-N
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Description

Dibutyl (2R,3R)-2,3-bis[(trimethylsilyl)oxy]butanedioate is a chemical compound characterized by the presence of two trimethylsilyl groups and a butanedioate backbone. This compound is notable for its applications in organic synthesis and its role as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibutyl (2R,3R)-2,3-bis[(trimethylsilyl)oxy]butanedioate typically involves the esterification of butanedioic acid with butanol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid, and the reaction is carried out under reflux to ensure complete esterification. The trimethylsilyl groups are introduced through a subsequent reaction with trimethylsilyl chloride in the presence of a base like pyridine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Dibutyl (2R,3R)-2,3-bis[(trimethylsilyl)oxy]butanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Dibutyl (2R,3R)-2,3-bis[(trimethylsilyl)oxy]butanedioate has several applications in scientific research:

Mechanism of Action

The mechanism by which Dibutyl (2R,3R)-2,3-bis[(trimethylsilyl)oxy]butanedioate exerts its effects involves the interaction of its functional groups with various molecular targets. The trimethylsilyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in chemical reactions. The butanedioate backbone plays a crucial role in the compound’s stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dibutyl (2R,3R)-2,3-bis[(trimethylsilyl)oxy]butanedioate is unique due to its specific combination of trimethylsilyl groups and butanedioate backbone, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic applications and research studies .

Properties

CAS No.

681210-95-7

Molecular Formula

C18H38O6Si2

Molecular Weight

406.7 g/mol

IUPAC Name

dibutyl (2R,3R)-2,3-bis(trimethylsilyloxy)butanedioate

InChI

InChI=1S/C18H38O6Si2/c1-9-11-13-21-17(19)15(23-25(3,4)5)16(24-26(6,7)8)18(20)22-14-12-10-2/h15-16H,9-14H2,1-8H3/t15-,16-/m1/s1

InChI Key

SLVDJBMPCHPFCO-HZPDHXFCSA-N

Isomeric SMILES

CCCCOC(=O)[C@@H]([C@H](C(=O)OCCCC)O[Si](C)(C)C)O[Si](C)(C)C

Canonical SMILES

CCCCOC(=O)C(C(C(=O)OCCCC)O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

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